2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride
Overview
Description
2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of two fluorine atoms at the 2 and 4 positions, and a trifluoromethyl group at the 6 position on the aniline ring The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and other polar solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride typically involves the introduction of fluorine atoms and a trifluoromethyl group onto the aniline ring. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like silver trifluoroacetate. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under conditions that facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating agents and catalysts, along with optimized reaction conditions such as temperature, pressure, and solvent choice, can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst to obtain amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Quinones, nitro derivatives
Reduction: Amine derivatives
Substitution: Various substituted aniline derivatives
Scientific Research Applications
2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2,6-Difluoroaniline: Similar structure but without the trifluoromethyl group, affecting its reactivity and applications.
4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the additional fluorine atoms, leading to distinct properties.
Uniqueness
2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride is unique due to the combined presence of multiple fluorine atoms and a trifluoromethyl group, which imparts enhanced chemical stability, lipophilicity, and biological activity. These properties make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,4-difluoro-6-(trifluoromethyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N.ClH/c8-3-1-4(7(10,11)12)6(13)5(9)2-3;/h1-2H,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYNKKREBIRWCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240526-71-9 | |
Record name | 2,4-difluoro-6-(trifluoromethyl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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